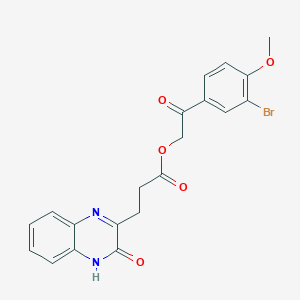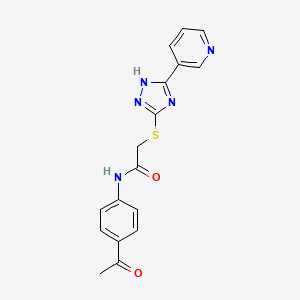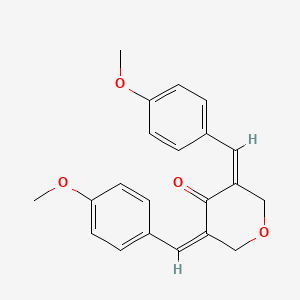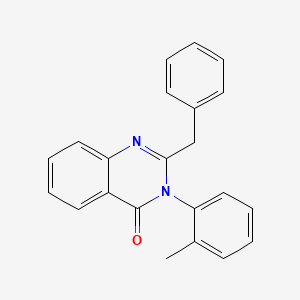![molecular formula C31H26BrN5 B10874478 (4-bromophenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene](/img/structure/B10874478.png)
(4-bromophenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“(4-bromophenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene,” also known by its systematic name 2,4,6-tris(4-aminophenyl)-1,3,5-triazine, is a heterocyclic organic compound. Its chemical formula is C21H18N6 . This complex structure contains multiple aromatic rings and nitrogen atoms, making it intriguing for various applications.
Preparation Methods
Synthesis:: The preparation of 2,4,6-tris(4-aminophenyl)-1,3,5-triazine involves a synthetic route starting from 4-aminobenzonitrile. Here are the steps:
Formation of Intermediate: 4-aminobenzonitrile (1.18 g, 10 mmol) is dissolved in 25 mL of dichloromethane. Under nitrogen protection, 4 mL (45 mmol) of trifluoromethanesulfonic acid is slowly added at ice-bath temperature. The reaction proceeds for 24 hours.
Product Isolation: After completion, the yellow oil layer is separated, and water is added to adjust the pH to 9-11 using 50% sodium hydroxide solution.
Industrial Production:: Industrial-scale production methods may involve modifications to improve yield and efficiency. detailed industrial processes are proprietary and not widely disclosed.
Chemical Reactions Analysis
Reactivity::
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions due to its aromatic rings and amino groups.
Substitution Reactions: Substituents on the phenyl rings can be replaced via electrophilic aromatic substitution.
Condensation Reactions: It may participate in condensation reactions with other compounds.
Acids and Bases: Used for pH adjustment during synthesis.
Trifluoromethanesulfonic Acid (TfOH): Catalyst for the initial cyclization step.
Sodium Hydroxide (NaOH): Used for pH adjustment during product isolation.
Major Products:: The major product is 2,4,6-tris(4-aminophenyl)-1,3,5-triazine itself.
Scientific Research Applications
Chemistry::
Ligand Synthesis: It can serve as an amino ligand in coordination chemistry.
Materials Science: Potential use in organic electronics or as a building block for functional materials.
Biological Studies: Investigating its interactions with enzymes, receptors, or DNA.
Drug Development: Exploring its pharmacological properties.
Dye Synthesis: As a precursor for dyes and pigments.
Mechanism of Action
The exact mechanism by which 2,4,6-tris(4-aminophenyl)-1,3,5-triazine exerts its effects depends on its specific application. Further research is needed to elucidate its molecular targets and pathways.
Comparison with Similar Compounds
While there are no direct analogs with the same intricate structure, we can compare it to other triazine derivatives or aromatic compounds. its unique combination of substituents sets it apart.
Properties
Molecular Formula |
C31H26BrN5 |
|---|---|
Molecular Weight |
548.5 g/mol |
IUPAC Name |
(4-bromophenyl)-[3,5,7-trimethyl-4-(4-methylphenyl)-11-phenyl-4,8,9-triazatricyclo[7.3.0.02,6]dodeca-1(12),2,5,7,10-pentaen-10-yl]diazene |
InChI |
InChI=1S/C31H26BrN5/c1-19-10-16-26(17-11-19)36-21(3)29-20(2)35-37-28(30(29)22(36)4)18-27(23-8-6-5-7-9-23)31(37)34-33-25-14-12-24(32)13-15-25/h5-18H,1-4H3 |
InChI Key |
WGPQCYKSGOKUAY-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)N2C(=C3C(=NN4C(=CC(=C4N=NC5=CC=C(C=C5)Br)C6=CC=CC=C6)C3=C2C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N'-[1-(2-chlorophenyl)-2,5-dioxopyrrolidin-3-yl]pyridine-4-carbohydrazide](/img/structure/B10874402.png)
![N-(2-ethoxyphenyl)-2-[11-(2-furyl)-3,3-dimethyl-1-oxo-1,2,3,4,5,11-hexahydro-10H-dibenzo[b,e][1,4]diazepin-10-yl]acetamide](/img/structure/B10874409.png)
![N-ethyl-4-[2-({(1Z)-1-[3-methyl-1-(4-nitrophenyl)-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]ethyl}amino)ethyl]piperazine-1-carbothioamide](/img/structure/B10874419.png)

![4-{4-[(1,3-benzodioxol-5-ylcarbonyl)amino]-1H-pyrazol-1-yl}butanoic acid](/img/structure/B10874440.png)

![8-[(2-chlorobenzyl)amino]-1,3-dimethyl-7-(4-methylbenzyl)-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B10874445.png)
![Methyl 3-[(4'-carbamoyl-1,4'-bipiperidin-1'-yl)sulfonyl]-5-chlorothiophene-2-carboxylate](/img/structure/B10874447.png)
![N,N'-{Biphenyl-4,4'-diylbis[imino(thioxomethylene)]}bis[3-(2-furyl)acrylamide]](/img/structure/B10874451.png)
![4-methyl-2,6-bis{(E)-[2-(phthalazin-1-yl)hydrazinylidene]methyl}phenol](/img/structure/B10874456.png)

![2-[(3-Methylbutyl)sulfanyl]-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-amine](/img/structure/B10874466.png)
![2-[(5Z)-5-(3-ethoxy-4-hydroxybenzylidene)-4-oxo-2-thioxo-1,3-thiazolidin-3-yl]pentanedioic acid](/img/structure/B10874470.png)
